molecular formula C13H15F3N4O4 B2587962 Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate CAS No. 2411334-79-5

Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate

Cat. No. B2587962
CAS RN: 2411334-79-5
M. Wt: 348.282
InChI Key: FIRXMSOEVVJEKO-NSCUHMNNSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Ester compounds are commonly used in a wide variety of applications, including in the manufacture of plastics, resins, perfumes, flavorings, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In this case, the ether group includes a morpholine ring and a triazole ring, both of which are common structures in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .


Chemical Reactions Analysis

Esters undergo a number of reactions, the most common of which is hydrolysis, especially base-promoted hydrolysis . Under acidic conditions, esters will also undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For esters, these properties can include a sweet smell, and they are often liquid at room temperature . The presence of the trifluoroethyl group could impart unique properties due to the high electronegativity of fluorine .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Generally, care should be taken when handling all chemicals to avoid unnecessary exposure .

Future Directions

The future directions for research into this compound would depend on its intended application. Given its structure, it could be of interest in the field of medicinal chemistry for drug development .

properties

IUPAC Name

methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O4/c1-23-11(22)3-2-10(21)20-4-5-24-6-9(20)12-17-8-19(18-12)7-13(14,15)16/h2-3,8-9H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXMSOEVVJEKO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCOCC1C2=NN(C=N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCOCC1C2=NN(C=N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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